5-chloro-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)thiophene-2-carboxamide
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Overview
Description
The compound “5-chloro-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)thiophene-2-carboxamide” is a complex organic molecule that contains several functional groups, including a thiophene, a thiadiazole, a piperidine, and a carboxamide . These groups are common in many pharmaceuticals and biologically active compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings and functional groups . These groups would likely contribute to the overall polarity and reactivity of the molecule.Chemical Reactions Analysis
Again, without specific literature or experimental data, it’s difficult to provide a detailed analysis of the chemical reactions this compound might undergo .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of polar functional groups would likely make the compound soluble in polar solvents .Scientific Research Applications
Synthesis and Characterization
Compounds containing thiophene, thiadiazole, and piperidine units have been extensively synthesized and characterized for their chemical properties. The synthesis of substituted (benzo[b]thiophen‐2‐yl)‐4‐methyl‐4,5‐dihydro‐1H‐imidazol‐5‐ones through reactions of chlorobenzo[b]thiophene with various amides and subsequent base-catalyzed ring closure reactions demonstrate the interest in such heterocyclic systems for their potential chemical and biological applications (Sedlák et al., 2008).
Anticancer and Antimicrobial Activities
Thiadiazole derivatives have been investigated for their potential anticancer and antimicrobial activities. For instance, novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from natural products have shown significant analgesic and anti-inflammatory activities, suggesting their utility as COX-1/COX-2 inhibitors (Abu‐Hashem et al., 2020). Similarly, thiadiazole and thiazole derivatives have been evaluated for their anticancer properties, with some compounds exhibiting promising activity against cancer cell lines (Gomha et al., 2017).
Pharmacological Applications
The structural motifs present in "5-chloro-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)thiophene-2-carboxamide" have been linked to various pharmacological applications. For example, compounds incorporating thiadiazole and piperidine units have been synthesized and shown to possess antioxidant, antitumor, and antimicrobial activities, highlighting the versatility of these heterocyclic systems in drug development (Paulrasu et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-chloro-N-[[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O2S2/c1-9-13(24-19-18-9)15(22)20-6-4-10(5-7-20)8-17-14(21)11-2-3-12(16)23-11/h2-3,10H,4-8H2,1H3,(H,17,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHOFGWRIDBKPRF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCC(CC2)CNC(=O)C3=CC=C(S3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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